![molecular formula C19H21F3N4O B2559545 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-15-9](/img/structure/B2559545.png)
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a pyridin-2-yl group, a piperidin-4-yl group, and a dihydropyridazin-3-one group . The trifluoromethyl group attached to the pyridine ring is a common motif in many bioactive molecules .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various reagents. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The trifluoromethyl group attached to the pyridine ring could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. The trifluoromethyl group on the pyridine ring, for example, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group, for example, could potentially affect the compound’s polarity and solubility .Scientific Research Applications
- Significance : The protocol was applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility in complex molecule synthesis. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Significance : These compounds could contribute to the development of new drugs for combating infections and diseases .
- Significance : Understanding how this compound influences cell growth may have implications in cancer research and tissue engineering .
Catalytic Protodeboronation
Imidazole-Containing Compounds
Cell Growth Modulation
Boron Reagents for Suzuki–Miyaura Coupling
properties
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-9-23-18(15)25-10-7-13(8-11-25)12-26-17(27)6-5-16(24-26)14-3-4-14/h1-2,5-6,9,13-14H,3-4,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHCERFRGQLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
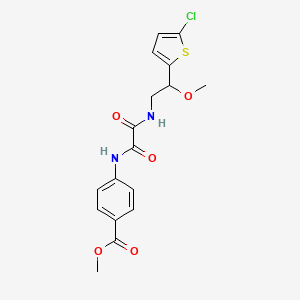
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
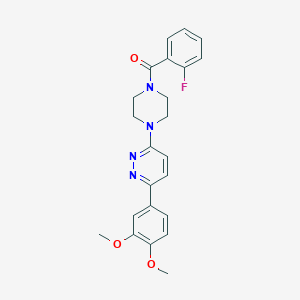
![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)
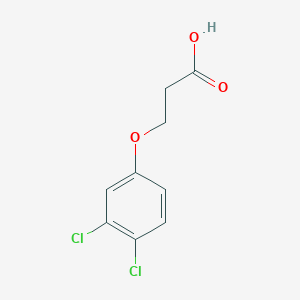
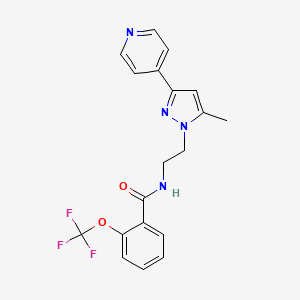
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
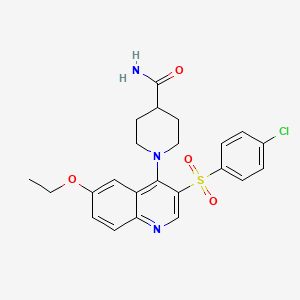
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
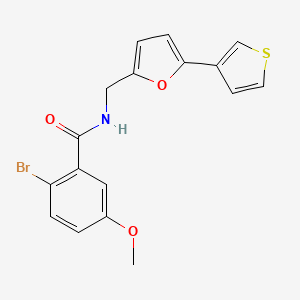
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)